molecular formula C10H10BrIO2 B2923926 5-Bromo-3-iodo-2-isopropoxybenzaldehyde CAS No. 486993-97-9

5-Bromo-3-iodo-2-isopropoxybenzaldehyde

Cat. No.: B2923926
CAS No.: 486993-97-9
M. Wt: 368.996
InChI Key: MODQYKKVUITENR-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10BrIO2. It is a derivative of benzaldehyde, featuring bromine and iodine substituents on the benzene ring, along with an isopropoxy group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .

Preparation Methods

Chemical Reactions Analysis

5-Bromo-3-iodo-2-isopropoxybenzaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Bromo-3-iodo-2-isopropoxybenzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde involves its reactivity towards various chemical reagents. The presence of bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-iodo-2-isopropoxybenzaldehyde include:

This compound is unique due to its specific substitution pattern and the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

5-bromo-3-iodo-2-propan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODQYKKVUITENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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